5-Hexen-1-ol
Overview
Description
5-Hexen-1-ol: is an organic compound with the molecular formula C6H12O . It is a colorless liquid with a characteristic odor and is known for its role as a building block in synthetic chemistry. The compound is also referred to as 1-Hexen-6-ol or Hex-5-en-1-ol . Its structure consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a hydroxyl group attached to the first carbon atom.
Scientific Research Applications
Chemistry: 5-Hexen-1-ol is used as a building block in synthetic chemistry. It is involved in the synthesis of various compounds, including tetrahydropyran through phenylselenoetherification .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also studied for its potential antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also used as an intermediate in the synthesis of other chemicals .
Mechanism of Action
- Role : Upon binding to olfactory receptors, 5-Hexen-1-ol triggers a signaling cascade that leads to the perception of its characteristic green, grassy, and herbal aroma .
- Resulting Changes : Activation of olfactory receptors leads to nerve impulses that travel to the olfactory bulb in the brain. Here, the brain processes these signals, resulting in the perception of the compound’s odor .
- Downstream Effects : Activation of olfactory receptors by this compound triggers neural responses that contribute to odor perception and recognition .
- Impact on Bioavailability : Rapid absorption and distribution contribute to its efficient bioavailability .
- Cellular Effects : Neurons transmit signals to the olfactory bulb, allowing the brain to perceive the compound’s characteristic aroma .
- Influence of Environmental Factors :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
5-Hexen-1-ol is considered hazardous. It is a flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
5-Hexen-1-ol is used in cyclization to a tetrahydropyran by phenylselenoetherification . It is also used as a building block in synthetic chemistry .
Relevant Papers The asymmetric total synthesis of natural seimatopolide B along with its enantiomer is described starting from readily available this compound and 3-buten-1-ol . This asymmetric total synthesis necessitates the revision of the originally assigned (3 R, 6 S, 9 S )-configuration to (3 S, 6 R, 9 R ) .
Biochemical Analysis
Biochemical Properties
5-Hexen-1-ol plays a role in biochemical reactions, particularly in synthetic chemistry. It is used in cyclization to a tetrahydropyran by phenylselenoetherification
Cellular Effects
It is known to be used in synthetic chemistry, suggesting that it may influence cellular function through its interactions with other molecules .
Molecular Mechanism
It is known to participate in cyclization reactions, suggesting that it may interact with other molecules at the molecular level
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 78-80 °C/25 mmHg and a density of 0.834 g/mL at 25 °C .
Metabolic Pathways
It is known to participate in cyclization reactions, suggesting that it may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexen-1-ol can be synthesized through various methods. One common method involves the reaction of 6-bromo-1-hexene with potassium acetate in the presence of a catalyst such as tetrabutylammonium bromide . The reaction is carried out in an acetonitrile solvent and heated to facilitate the reaction. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to a hydroxyl group .
Chemical Reactions Analysis
Types of Reactions: 5-Hexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as are used for hydrogenation reactions.
Substitution: Reagents like phosphorus tribromide can be used to substitute the hydroxyl group with a bromine atom
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexanol.
Substitution: 6-bromo-1-hexene.
Comparison with Similar Compounds
Hex-5-en-1-ol: Similar structure but differs in the position of the double bond.
1-Hexen-6-ol: Another isomer with the hydroxyl group at a different position.
Hex-5-en-1-al: An aldehyde with a similar carbon chain but with an aldehyde group instead of a hydroxyl group.
Uniqueness: 5-Hexen-1-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to undergo cyclization to form tetrahydropyran is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
hex-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVMOZAXAMASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074950 | |
Record name | 5-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma | |
Record name | 5-Hexen-1-ol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11274 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 5-Hexenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water and most fixed oils, Soluble (in ethanol) | |
Record name | 5-Hexenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.849 | |
Record name | 5-Hexenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
821-41-0 | |
Record name | 5-Hexen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=821-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hexen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexen-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-5-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.343 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-HEXEN-1-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PD1RF6G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Hexen-1-ol?
A1: this compound has the molecular formula C6H12O and a molecular weight of 100.16 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound can be characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and infrared (IR) spectroscopy. [, , ] These techniques provide information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule.
Q3: Can this compound be incorporated into polymers?
A3: Yes, this compound can be incorporated into various polymers, including polyethylene and polypropylene. [, , , , ] This is typically achieved through copolymerization with other monomers like ethylene or propylene.
Q4: How does the incorporation of this compound affect the properties of polyethylene?
A4: Incorporating this compound into polyethylene can modify its properties, making it more hydrophilic. [, ] This is because the hydroxyl group of this compound increases the polarity of the polymer chain.
Q5: Can the arrangement of this compound within a polypropylene copolymer be controlled?
A5: Yes, research suggests that the arrangement of this compound units within a polypropylene copolymer can be influenced by the catalyst used during polymerization. [, ] For instance, certain ansa-zirconocene catalysts can lead to the preferential incorporation of this compound at specific locations within the polymer chain.
Q6: What is the role of this compound in polypropylene/silica nanocomposites?
A6: Research indicates that in polypropylene/silica nanocomposites, poly(this compound-co-propylene) acts as a compatibilizer, enhancing the interaction between the polypropylene matrix and the silica filler. [] This enhanced interaction leads to improved dispersion of the silica nanoparticles and positively impacts the mechanical properties of the nanocomposite.
Q7: What are the mechanical properties of poly(this compound-co-propylene)?
A7: Poly(this compound-co-propylene) demonstrates unique mechanical properties, including a potential for high tensile strength. [, ] This is attributed to the altered amorphous structure of the copolymer compared to polypropylene or poly(1-hexene-co-propylene).
Q8: Can this compound be used in organic synthesis?
A8: Yes, the terminal alkene in this compound can participate in various reactions, making it a useful starting material for synthesizing more complex molecules. [, , , , , ] For example, it can undergo cyclization reactions to form cyclic ethers like tetrahydropyrans and tetrahydrofurans.
Q9: What type of reactions can this compound undergo in the presence of thallium triacetate?
A9: this compound undergoes cyclization reactions in the presence of thallium triacetate. [] Depending on the reaction conditions, different cyclic ether products, like tetrahydrofurans and tetrahydropyrans, can be formed.
Q10: How does the reactivity of this compound with thallium triacetate differ from that of other alkenols?
A10: The position of the double bond in the alkenol influences the regioselectivity of the cyclization reaction with thallium triacetate. [] For instance, terminal alkenols like this compound lead to the formation of six-membered cyclic ethers, while internal alkenols might yield five-membered rings.
Q11: What is the role of Platinum(II) catalysts in reactions involving this compound?
A11: Platinum(II) catalysts, often in combination with silver salts, can promote the annulation of 5-methyl-5-hexen-1-ol, a derivative of this compound, with aldehydes. [, ] This reaction results in the formation of substituted tetrahydropyrans. The Platinum(II) catalyst facilitates alkene isomerization and subsequent Prins-type cyclization.
Q12: Can this compound be used as an initiator in ring-opening polymerization?
A12: Yes, this compound can act as an initiator in the ring-opening polymerization of cyclic esters like ε-caprolactone. [, , ] This allows for the synthesis of end-functionalized polyesters.
Q13: What is known about the stability of this compound?
A13: While specific stability data for this compound might be limited in the provided research, it is an alcohol and an alkene, suggesting it could be susceptible to oxidation or polymerization under certain conditions. [] Proper storage and handling are crucial.
Q14: Are there alternatives to this compound in specific applications?
A14: Depending on the application, alternative compounds with similar functionalities, such as other alkenols or functionalized alkenes, could be considered. [, , ] The choice would depend on the specific requirements of the reaction or application.
Q15: What are potential areas for future research on this compound?
A15: Future research could explore:
- Developing new catalytic systems for more efficient and selective reactions involving this compound. [, ]
- Investigating the impact of different polymerization conditions on the properties of copolymers containing this compound. [, ]
- Exploring the use of this compound in the synthesis of novel polymers with tailored properties for specific applications. [, ]
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